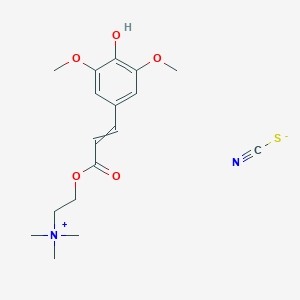

Sinapine (thiocyanate)

CAS No.:

Cat. No.: VC16677076

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O5S |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | 2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |

| Standard InChI | InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |

| Standard InChI Key | YLELSNOPYHTYTB-UHFFFAOYSA-N |

| Canonical SMILES | C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sinapine thiocyanate (C₁₇H₂₄N₂O₅S) is a conjugate of sinapine, a choline ester of sinapic acid, and a thiocyanate anion . Its molecular weight is 368.45 g/mol, and it is classified under the PubChem CID 73867336 . Synonyms for ST include "Sinapine (thiocyanate)" and "HY-N0450," reflecting its standardized nomenclature in chemical databases .

Structural Features

The compound comprises a trimethylammonium group linked via an ethyl ester to a sinapoyl moiety, which is further associated with a thiocyanate group . This structure facilitates interactions with biological targets such as acetylcholinesterase (AChE) and P-glycoprotein (P-gp), underpinning its diverse pharmacological effects .

Table 1: Key Chemical Properties of Sinapine Thiocyanate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₅S | |

| Molecular Weight | 368.45 g/mol | |

| Solubility in DMSO | 50 mg/mL (135.70 mM) | |

| Storage Conditions | 4°C (sealed, dry, dark) | |

| Bioavailability (Oral) | 1.84% |

Pharmacological Effects and Mechanisms of Action

Anti-Inflammatory and Antioxidant Activities

ST exerts anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18 . In vascular endothelial cells, ST mitigates oxidative stress by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses . For instance, pretreatment with ST (6–60 μM) significantly counteracted H₂O₂-induced mitochondrial oxidative stress in cardiomyocytes, preserving cellular viability .

Anti-Tumor Properties

ST has demonstrated robust anti-proliferative effects across multiple cancer types, including pancreatic and colorectal cancers . In pancreatic cancer (PC) cells, ST treatment (20–80 μM) suppressed proliferation by arresting the cell cycle at the G2/M phase and upregulating the tumor suppressor GADD45A . Silencing GADD45A reversed ST-mediated inhibition of PC cell growth, confirming its pivotal role . Similarly, in colorectal cancer (CRC), ST suppressed tumor progression by modulating the KRT6A/S100A2 axis, which regulates epithelial-mesenchymal transition (EMT) and metastasis .

Table 2: Anti-Cancer Effects of Sinapine Thiocyanate

Pharmacokinetics and Metabolic Profile

Absorption and Bioavailability

ST exhibits limited oral bioavailability (1.84%) due to extensive first-pass metabolism and poor intestinal absorption . In rats, intravenous administration (2 mg/kg) yielded a plasma concentration of 47.82 ± 18.77 nM at 88.74 ± 20.08 minutes post-dose, whereas oral dosing (100 mg/kg) resulted in negligible systemic exposure .

Metabolism and Excretion

Metabolic profiling in rats identified 13 ST metabolites, generated via deamination, demethylation, and conjugation pathways (glucuronidation and sulfonation) . These metabolites predominated in urine and feces, suggesting renal and hepatic clearance routes .

Table 3: Pharmacokinetic Parameters of Sinapine Thiocyanate in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (100 mg/kg) |

|---|---|---|

| Cₘₐₓ (nM) | 47.82 ± 18.77 | 1.22 ± 0.45 |

| Tₘₐₓ (minutes) | 5.2 ± 1.1 | 88.74 ± 20.08 |

| Vd (L/kg) | 107.51 ± 21.16 | 78.60 ± 14.44 |

| Bioavailability | 100% | 1.84% |

Therapeutic Applications and Future Directions

Oncology

ST’s ability to enhance chemosensitivity by inhibiting P-gp—a multidrug resistance protein—positions it as an adjuvant in combination therapies . For example, co-administration with doxorubicin increased intracellular drug accumulation in Caco-2 cells by 3-fold, overcoming resistance mechanisms .

Neurodegenerative Diseases

As an AChE inhibitor (IC₅₀ = 6.79 μM), ST holds potential for Alzheimer’s disease treatment . Its antioxidant properties further protect neurons from oxidative damage, a hallmark of neurodegenerative pathologies .

Challenges and Innovations

Despite its promise, ST’s clinical translation is hindered by poor bioavailability and rapid clearance . Novel drug delivery systems, such as nanoparticles or lipid-based carriers, are under investigation to improve its pharmacokinetic profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume